
1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C16H25N3O2S and its molecular weight is 323.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Acetylcholinesterase Inhibitors
A series of compounds, including variations of urea derivatives, were synthesized and evaluated for their antiacetylcholinesterase activity. These compounds were designed to optimize the spacer length linking pharmacophoric moieties and to test compounds with greater conformational flexibility. The research found that certain configurations and substitutions on the basic nitrogen and the ar(o)yl(thio)-urea unit could lead to compounds with high inhibitory activities against acetylcholinesterase, suggesting their potential in the development of treatments for conditions like Alzheimer's disease (Vidaluc et al., 1995).
Synthesis and Structure Elucidation
The study of ureas with sterically protected carbonyl groups has provided insights into the synthesis, metalation, and cleavage of highly hindered ureas. These findings are significant for the advancement of organic synthesis techniques, especially for compounds with complex structural features (Hassel & Seebach, 1978).
Antimicrobial and Anti-Proliferative Activities
N-Substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas were synthesized and their structures were established through various spectroscopic techniques. These compounds exhibited moderate antimicrobial activity in assays, contributing to the ongoing search for new antimicrobial agents (Reddy, Reddy, & Venugopal, 2003).
Anion Receptors
The synthesis and evaluation of non-racemic atropisomeric 1-(2-(4-methyl-2-thioxothiazol-3(2H)-yl)phenyl)-3-(hetero)aryl-(thio)ureas demonstrated their potential as neutral enantioselective anion receptors for amino-acid derivatives. This research provides valuable insights into the design of anion receptors, which has implications for sensing and separation technologies (Roussel et al., 2006).
Calcium Channel Blockers
Research into the synthesis of substituted tetrahydropyrimidines as potent calcium channel blockers showcases the therapeutic potential of these compounds. The studies involved condensing aromatic aldehydes, urea (or thiourea), and ethyl acetoacetate in the presence of piperidine as a catalyst, indicating the versatility of piperidine derivatives in medicinal chemistry (Kumar et al., 2002).
Propiedades
IUPAC Name |
1-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c20-16(18-11-15-2-1-9-22-15)17-10-13-3-6-19(7-4-13)14-5-8-21-12-14/h1-2,9,13-14H,3-8,10-12H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSQGTCUTWBKEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CS2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
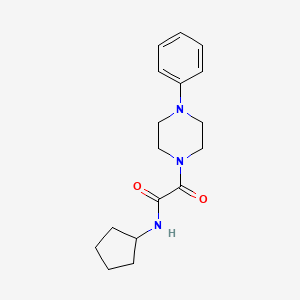
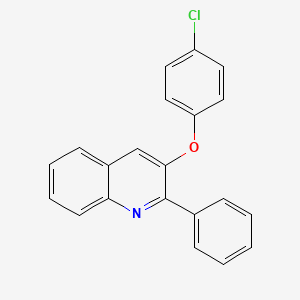
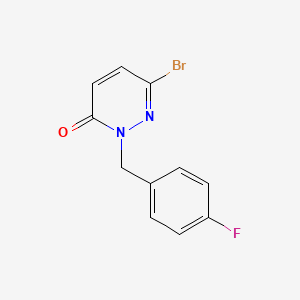
![5-Chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid](/img/structure/B2435607.png)
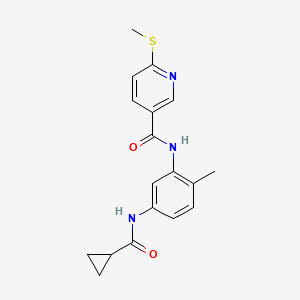
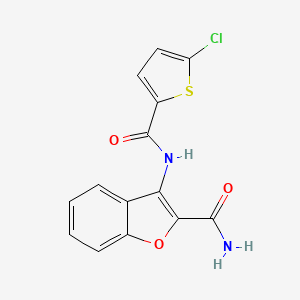
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2435616.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2435618.png)

![[(E)-3-(Dimethylamino)-2-(dimethylaminomethylideneamino)prop-2-enylidene]-dimethylazanium;perchlorate](/img/structure/B2435620.png)
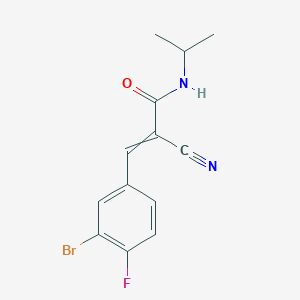
![Methyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2435622.png)
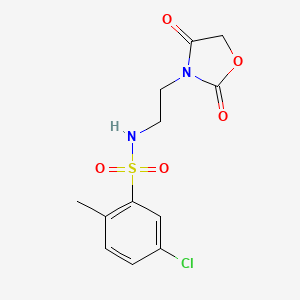
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2435627.png)
